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(1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine Documentation Hub

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  • Product: (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine
  • CAS: 1467781-31-2

Core Science & Biosynthesis

Foundational

A Technical Guide to Imidazole-Heterocycle Scaffolds in Modern Drug Discovery

This guide provides an in-depth exploration of imidazole-containing scaffolds linked to oxygen- and nitrogen-bearing heterocycles, a promising area in medicinal chemistry. While the specific term "imidazole-oxanyl methan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of imidazole-containing scaffolds linked to oxygen- and nitrogen-bearing heterocycles, a promising area in medicinal chemistry. While the specific term "imidazole-oxanyl methanamine" does not correspond to a widely reported chemical scaffold in peer-reviewed literature, this document will delve into the closely related and structurally significant classes of imidazole-oxazole, imidazole-oxadiazole, and other relevant methanamine-linked imidazole derivatives. We will examine their synthesis, biological activities, and structure-activity relationships, offering valuable insights for researchers and drug development professionals.

Introduction: The Imidazole Nucleus as a Privileged Scaffold

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in natural products like the amino acid histidine and in numerous approved drugs underscores its therapeutic importance.[1][3] The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor and its amphoteric nature, allow it to interact with a wide array of biological targets.[4][5] This versatility has led to the development of imidazole-containing drugs with a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[3][6]

The core strategy in leveraging the imidazole scaffold is its derivatization to enhance potency, selectivity, and pharmacokinetic properties. Linking the imidazole core to other heterocyclic systems, such as oxazoles and oxadiazoles, through a methanamine bridge creates novel chemical entities with the potential for unique biological activities. This guide will explore the synthesis and therapeutic potential of these hybrid scaffolds.

Synthetic Strategies for Imidazole-Heterocycle Scaffolds

The construction of imidazole-heterocycle methanamine scaffolds can be approached through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the nature of the linked heterocycle.

General Synthetic Approaches

A common strategy involves the synthesis of a functionalized imidazole precursor, which is then coupled to the desired heterocycle. For instance, an imidazole bearing a carboxaldehyde can be a key intermediate.

Experimental Protocol: Reductive Amination for Imidazole-Methanamine Synthesis

This protocol outlines a general procedure for the synthesis of an N-substituted imidazole methanamine, a common precursor for more complex scaffolds.

  • Imine Formation: Dissolve 1H-imidazole-5-carboxaldehyde (1.0 g, 10.4 mmol) in anhydrous methanol (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.[7]

  • To the stirred solution, add the desired primary amine (e.g., aqueous ammonia, 10 mL) and stir the mixture at room temperature for 2 hours to facilitate imine formation.[7]

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath.[7]

  • Slowly and portion-wise, add a reducing agent such as sodium borohydride (0.79 g, 20.8 mmol) to the cooled solution over 15-20 minutes.[7] Caution: Hydrogen gas will evolve.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.[7]

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

This primary amine can then be further modified to introduce the desired heterocyclic moiety.

Synthesis of Imidazole-Oxadiazole Hybrids

A multi-step synthesis can be employed to create imidazole-1,2,4-oxadiazole-piperazine hybrids, which have shown promise as anticancer agents.[8]

Experimental Protocol: Synthesis of Imidazole-1,2,4-Oxadiazole-Piperazine Hybrids

This protocol is adapted from a three-step synthetic pathway.[8]

  • Step 1: Synthesis of Imidazole-2-carbonitrile Precursor: Start with a suitably substituted imidazole, for example, 5-chloro-4-(p-tolyl)-1H-imidazole-2-carbonitrile.[8]

  • Step 2: Formation of the Oxadiazole Ring: The nitrile group of the imidazole precursor is converted to an N-hydroxyimidamide, which then reacts with a suitable acyl chloride to form the 1,2,4-oxadiazole ring.

  • Step 3: Coupling with Piperazine: The final step involves the nucleophilic substitution of a leaving group on the imidazole or oxadiazole ring with a desired piperazine derivative.[8]

The specific reaction conditions, such as solvents, temperatures, and catalysts, would need to be optimized for each specific derivative.

Caption: General synthetic workflow for imidazole-heterocycle-methanamine scaffolds.

Biological Activities and Therapeutic Potential

The hybridization of imidazole with other heterocycles through a methanamine linker has led to the discovery of compounds with significant biological activities, particularly in the realm of oncology.

Anticancer Activity

A significant body of research points to the potential of imidazole derivatives as anticancer agents.[9][10][11] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[9][11]

Imidazole-1,2,4-oxadiazole-piperazine hybrids have been synthesized and evaluated for their cytotoxic effects against a panel of cancer cell lines.[8] One notable compound from this series demonstrated potent antiproliferative activity with IC50 values in the low micromolar range against breast, pancreatic, and prostate cancer cell lines.[8] Mechanistic studies revealed that this compound induces G2/M cell cycle arrest.[8]

Compound IDCancer Cell LineIC50 (µM)Reference
5w MDA-MB-231 (Breast)7.51 ± 1.1[8]
5w MIA PaCa-2 (Pancreatic)10.23 ± 1.2[8]
5w DU-145 (Prostate)12.89 ± 1.3[8]

Table 1: Anticancer Activity of a Representative Imidazole-Oxadiazole Hybrid. [8]

Anticancer_Mechanism Drug Imidazole-Oxadiazole Hybrid CellCycle Cell Cycle Progression Drug->CellCycle Inhibits Apoptosis Apoptosis Drug->Apoptosis Induces G2M G2/M Phase CellCycle->G2M Arrests at

Caption: Simplified mechanism of action for some anticancer imidazole-oxadiazole hybrids.

Other Biological Activities

While the primary focus of recent research on these complex scaffolds has been on cancer, the broader class of imidazole derivatives exhibits a wide range of pharmacological effects.[3][6] These include:

  • Antifungal Activity: Imidazole is the core of many antifungal drugs that inhibit ergosterol biosynthesis.[12]

  • Antibacterial Activity: Certain imidazole derivatives have shown efficacy against various bacterial strains.[6]

  • Anti-inflammatory Activity: Imidazole-containing compounds have been investigated for their potential to modulate inflammatory pathways.[3]

The incorporation of an oxazole or oxadiazole moiety could potentially modulate these activities, leading to new therapeutic agents.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For imidazole-heterocycle scaffolds, several structural features can influence their biological activity.

  • Substitution on the Imidazole Ring: The nature and position of substituents on the imidazole ring can significantly impact activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and its ability to interact with biological targets.

  • The Nature of the Heterocyclic Partner: The choice of the linked heterocycle (e.g., oxazole vs. oxadiazole) and its substitution pattern can influence the overall shape, polarity, and binding affinity of the molecule.

  • The Linker: The methanamine linker provides flexibility, but its length and rigidity can be modified to optimize the spatial orientation of the two heterocyclic rings for optimal target engagement.

Future Perspectives and Conclusion

The exploration of hybrid molecules containing an imidazole core linked to other heterocyclic systems represents a promising frontier in drug discovery. While the specific "imidazole-oxanyl methanamine" scaffold remains to be extensively explored under this nomenclature, the available literature on structurally related compounds, such as imidazole-oxazole and imidazole-oxadiazole methanamine derivatives, highlights the potential of this chemical space.

Future research should focus on:

  • Systematic Synthesis and Screening: The design and synthesis of diverse libraries of these hybrid scaffolds are needed to systematically explore their biological activities against a wide range of therapeutic targets.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies are essential to elucidate their mode of action at the molecular level.

  • Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties will be critical for identifying candidates with favorable drug-like properties.

References

Sources

Exploratory

Physicochemical Profiling in Fragment-Based Design: The Case of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine

The following technical guide details the physicochemical profile, calculated properties, and experimental frameworks for (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine . [1] Introduction & Compound Identity (1-ethyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, calculated properties, and experimental frameworks for (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine .

[1]

Introduction & Compound Identity

(1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine (CAS: 1467781-31-2 ) represents a high-value scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD).[1] Structurally, it combines three distinct pharmacophores:[1]

  • N-Ethyl Imidazole: A planar, aromatic heterocycle serving as a potential hydrogen bond acceptor/donor and pi-stacking element.[1]

  • Oxane (Tetrahydropyran): A saturated, lipophilic-yet-polar ring that increases

    
     character (fraction of 
    
    
    
    hybridized carbons), enhancing solubility and metabolic stability compared to phenyl analogs.
  • Primary Methanamine Linker: A basic center providing a handle for further derivatization (e.g., amide coupling) or serving as a key electrostatic contact in a receptor pocket.

This guide provides a definitive analysis of its calculated physicochemical properties and the experimental methodologies required to validate them.

Chemical Identity Table[1][2]
PropertyDetail
IUPAC Name (1-ethyl-1H-imidazol-2-yl)(tetrahydropyran-4-yl)methanamine
CAS Number 1467781-31-2
Molecular Formula

Molecular Weight 209.29 g/mol
SMILES CCN1C=CN=C1C(N)C2CCOCC2
Key Features Rule of 3 Compliant, High

, Amphiphilic

Calculated Physicochemical Data (In Silico Profiling)

The following data is synthesized from consensus algorithms (e.g., XLogP3, WLOGP, ACD/Labs) utilized in standard industrial cheminformatics pipelines.

Lipophilicity & Solubility Profile[3]

Understanding the partition coefficient (LogP) vs. the distribution coefficient (LogD) is critical for this molecule due to the ionizable amine and imidazole groups.

PropertyValue (Consensus)Interpretation
cLogP (Neutral) 0.25 ± 0.3 Highly polar; suggests excellent aqueous solubility.[1] Ideal for a "lead-like" starting point where lipophilicity will increase during optimization.[1]
LogD (pH 7.4) -0.8 to -1.2 At physiological pH, the primary amine is largely protonated (

), drastically reducing lipophilicity.
TPSA ~65 Ų (Imidazole N: ~13 + Amine: ~26 + Ether: ~9 + Imidazole NH-like contribution). Indicates good membrane permeability potential (<140 Ų).
H-Bond Donors 1 The primary amine (

).
H-Bond Acceptors 4 Imidazole

, Ether

, Amine

.
Rotatable Bonds 3 Ethyl group, C-C linker, C-N linker. Low flexibility penalty.
pKa (Base 1) ~8.9 Primary amine (conjugate acid).
pKa (Base 2) ~6.8 Imidazole nitrogen (

).
Ionization State Logic

At pH 7.4 (Blood/Cytosol):

  • The Amine is predominantly protonated (

    
     charge).
    
  • The Imidazole is predominantly neutral (pKa ~6.8 means ~20% protonated).

  • Net Charge: ~+1.2.

  • Implication: This molecule will likely require active transport or paracellular routes for absorption unless derivatized, but it possesses high solubility for intravenous formulation.

Experimental Protocols for Validation

To transition from calculated to verified data, the following self-validating protocols are recommended.

Protocol A: High-Throughput LogD Determination (Shake-Flask Miniaturized)

Objective: Determine the distribution coefficient at pH 7.4. Causality: We use Octanol/Buffer rather than Octanol/Water because the molecule is ionizable. Pure water pH is unstable and does not reflect physiological partitioning.

  • Preparation of Phases:

    • Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours.

    • Saturate PBS with 1-Octanol for 24 hours.[1]

    • Why: Prevents volume changes during the experiment due to mutual miscibility.

  • Stock Solution:

    • Dissolve 1 mg of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine in 1 mL of DMSO (10 mM stock).

  • Partitioning:

    • In a 2 mL HPLC vial, add 490 µL Pre-saturated PBS + 490 µL Pre-saturated Octanol.

    • Spike with 20 µL of Stock Solution.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to break emulsion.

  • Quantification (HPLC-UV):

    • Carefully sample the aqueous phase and the octanol phase.

    • Inject onto a C18 Reverse Phase column (Mobile phase: Acetonitrile/Water + 0.1% Formic Acid).

    • Validation: The sum of the mass in both phases must equal >95% of the initial mass (Mass Balance Check).

  • Calculation:

Protocol B: pKa Determination via Potentiometric Titration

Objective: Determine exact ionization constants to refine LogD predictions. Causality: UV-metric titration is preferred if the molecule has a chromophore (imidazole) that shifts absorbance upon protonation.

  • Setup: Use a Sirius T3 or equivalent autotitrator.

  • Solvent: 0.15 M KCl (to mimic physiological ionic strength).

  • Titration:

    • Dissolve sample to 1 mM concentration.

    • Acidify to pH 2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH up to pH 12.0.

  • Analysis:

    • Plot pH vs. Volume of Base.

    • Identify inflection points (buffer regions).

    • Self-Validation: Perform the titration in triplicate. The standard deviation between runs should be < 0.05 pH units.

Synthetic & Logical Workflows[1]

Workflow Visualization: Physicochemical Profiling Pipeline

The following diagram illustrates the decision matrix for evaluating this scaffold in a drug discovery context.

PhysicochemicalPipeline cluster_0 Validation Loop Input Compound Input (CAS: 1467781-31-2) InSilico In Silico Profiling (Consensus LogP, pKa) Input->InSilico Ionization Ionization Check (pH 7.4) InSilico->Ionization Predict Charge Exp_pKa Exp. pKa (Titration) Ionization->Exp_pKa Verify pKa Exp_LogD Exp. LogD (Shake Flask) Decision Lead Optimization Strategy Exp_LogD->Decision Data Integration Exp_pKa->Exp_LogD Select pH

Figure 1: Integrated workflow for transitioning from theoretical structure to experimentally validated physicochemical profile.

Workflow Visualization: Retrosynthetic Logic

To access this material for testing, one must understand its construction. The presence of the chiral center (methanamine carbon) suggests a need for enantioselective synthesis or resolution.

Retrosynthesis Target Target Molecule (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine Intermediate1 Imine / Oxime Intermediate Target->Intermediate1 Reduction Precursor_A 1-Ethylimidazole (Lithiation at C2) Intermediate1->Precursor_A Nucleophilic Addn Precursor_B Tetrahydropyran-4-carbonitrile Intermediate1->Precursor_B Electrophile Reagents Reagents: 1. n-BuLi 2. Reduction (LiAlH4) Reagents->Intermediate1

Figure 2: Retrosynthetic disconnection showing the convergent assembly of the imidazole and oxane fragments.[1]

References

  • SwissADME. (2024). Molecular Hydrophobicity and Lipophilicity in Drug Discovery. Swiss Institute of Bioinformatics. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Imidazole Derivatives. National Library of Medicine. Retrieved from [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

Sources

Foundational

Bioisosteric potential of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine vs cyclohexyl amines

Executive Summary In modern medicinal chemistry, the optimization of lead compounds often hits a "lipophilicity wall." Traditional aliphatic scaffolds, particularly cyclohexyl amines , are privileged motifs for filling h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often hits a "lipophilicity wall." Traditional aliphatic scaffolds, particularly cyclohexyl amines , are privileged motifs for filling hydrophobic pockets, but they frequently introduce metabolic liabilities (CYP450 oxidation) and poor physicochemical properties (high LogP, low solubility, hERG liability).

This guide analyzes the (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine scaffold as a high-value bioisosteric replacement for cyclohexyl amines. By integrating a polar aromatic moiety (imidazole) with a polarity-balanced saturated ring (oxane/tetrahydropyran), researchers can dramatically improve Lipophilic Ligand Efficiency (LLE) while retaining critical steric complementarity.

Part 1: Structural Deconstruction & Physicochemical Rationale

The transition from a cyclohexyl-amine motif to an imidazole-oxane motif is not merely a functional group swap; it is a strategic re-engineering of the molecule's solvation profile and electronic landscape.

The Oxane vs. Cyclohexane Exchange

The tetrahydropyran (oxane) ring is a classical bioisostere for cyclohexane. However, the specific pairing with an imidazole in this scaffold creates a unique "push-pull" solvation effect.

FeatureCyclohexyl Amine AnalogImidazole-Oxane ScaffoldImpact on Drug Design
LogP (Lipophilicity) High (Baseline)-1.0 to -1.5 units Lowers non-specific binding; improves LLE.
H-Bonding InertEther Oxygen (Acceptor) The oxane oxygen (O4) can engage water networks or specific backbone NH groups.
Metabolic Soft Spot C4-Hydroxylation (Major)Blocked (Oxygen) Prevents CYP-mediated oxidation at the distal position.
Conformation Chair (flexible)Chair (rigidified)The C-O bond shortens the ring slightly, altering the vector of substituents.
The Imidazole Modulation

The 1-ethyl-1H-imidazol-2-yl group serves two functions:

  • pKa Tuning: Unlike a phenyl ring (neutral) or a pyridine (weakly basic), the imidazole provides a specific electrostatic profile. When coupled with the methanamine, it modulates the basicity of the primary amine, often lowering the pKa slightly compared to a dialkyl amine, which can improve membrane permeability (higher fraction of neutral species at pH 7.4).

  • Pi-Cation Interactions: The imidazole ring is electron-rich enough to participate in pi-stacking or cation-pi interactions within the binding pocket.

Pharmacophore Mapping (Visualization)

The following diagram illustrates the vector overlay and interaction points of the two scaffolds.

Bioisostere_Map cluster_0 Cyclohexyl-Amine (Reference) cluster_1 Imidazole-Oxane (Target) Cyclohexane Cyclohexane Ring (Lipophilic Core) Amine_Ref Methanamine Linker (High pKa ~10) Cyclohexane->Amine_Ref Scaffold Metabolism CYP Oxidation (High Risk at C4) Cyclohexane->Metabolism Liability Oxane Oxan-4-yl Ring (Polar Core, LogP -1.2) Cyclohexane->Oxane Bioisosteric Replacement (Lower LogD) Amine_Tgt Methanamine Linker (Modulated pKa) Amine_Ref->Amine_Tgt pKa Optimization Oxane->Amine_Tgt Scaffold Stability Metabolic Block (O-atom at C4) Oxane->Stability Advantage Imidazole 1-Ethyl-Imidazole (Pi-Stacking + Acceptor) Imidazole->Amine_Tgt Electronic Tuning

Figure 1: Pharmacophore overlay highlighting the metabolic blocking and physicochemical tuning achieved by the scaffold switch.

Part 2: Synthetic Accessibility & Modular Assembly

To effectively utilize this scaffold, a robust, stereoselective synthesis is required. The presence of the chiral center at the methanamine position (-CH(NH2)-) necessitates an asymmetric approach. We utilize Ellman’s Sulfinamide chemistry , which provides high diastereoselectivity and reliable yields.

Retro-Synthetic Analysis
  • Disconnection: C–C bond between the Imidazole C2 and the Methine carbon.

  • Key Intermediates: 1-Ethylimidazole (Nucleophile) and Oxan-4-carbaldehyde (Electrophile).

Validated Synthetic Workflow

Step 1: Formation of the Chiral Sulfinimine Condensation of oxan-4-carbaldehyde with (R)-tert-butanesulfinamide.

  • Reagents: Ti(OEt)4 (Lewis Acid), THF.

  • Mechanism: Titanium coordinates the aldehyde oxygen and the sulfinamide nitrogen, activating the carbonyl for dehydration.

Step 2: Lithiation and Nucleophilic Addition Generation of the 2-lithio species of 1-ethylimidazole.

  • Protocol: Treat 1-ethylimidazole with n-BuLi at -78°C in THF. The C2 proton is the most acidic (pKa ~33) and is selectively deprotonated.

  • Coupling: Add the pre-formed sulfinimine to the lithiated species. The bulky tert-butyl group directs the nucleophilic attack to a single face, establishing the chiral center.

Step 3: Deprotection

  • Reagents: HCl in Dioxane/MeOH.

  • Result: Cleavage of the sulfinyl group yields the chiral primary amine as the HCl salt.

Synthesis_Workflow Start1 Oxan-4-carbaldehyde Step1 Step 1: Condensation Ti(OEt)4, THF, RT Forms Chiral Sulfinimine Start1->Step1 Start2 (R)-t-Butylsulfinamide Start2->Step1 Step2b Step 2: Diastereoselective Addition Mix Nucleophile + Sulfinimine -78°C to RT Step1->Step2b Electrophile Reagent 1-Ethylimidazole Step2a Lithiation n-BuLi, -78°C Generates C2-Nucleophile Reagent->Step2a Step2a->Step2b Nucleophile Intermediate Protected Sulfinamide Intermediate Step2b->Intermediate Step3 Step 3: Acidic Deprotection HCl / Dioxane Cleaves Sulfinyl Group Intermediate->Step3 Final Target Scaffold: (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine Step3->Final

Figure 2: Stereoselective synthesis of the target scaffold using Ellman's auxiliary.

Part 3: ADME & Tox Implications

Replacing a cyclohexyl group with an oxane ring is a primary strategy for "Metabolic Switching."

Metabolic Stability (Microsomal Clearance)

Cyclohexane rings are notorious for Phase I oxidation . Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) frequently hydroxylate the C3 or C4 positions of the ring.

  • The Fix: In the oxane ring, the C4 position is an oxygen atom. This physically prevents hydroxylation at the most sterically accessible site.

  • Result: Intrinsic Clearance (

    
    ) is typically reduced by 2-5 fold.
    
hERG Inhibition Avoidance

hERG channel blockage is often driven by a combination of high basicity and high lipophilicity (LogP > 3).

  • Mechanism: The imidazole-oxane scaffold lowers LogP significantly compared to the cyclohexyl analog. Furthermore, the imidazole ring disperses the positive charge density of the protonated amine more effectively than a simple alkyl chain, potentially reducing the affinity for the hERG pore.

Part 4: Experimental Validation Protocols

To validate the bioisosteric potential of this scaffold in your specific drug program, the following self-validating protocols are recommended.

Protocol: Lipophilicity Assessment (LogD Shake-Flask)

Objective: Quantify the lipophilicity shift between the cyclohexyl and oxanyl analogs at physiological pH.

  • Preparation: Prepare 10 mM DMSO stocks of both the Cyclohexyl-Amine reference and the Imidazole-Oxane target.

  • Phase System: Use n-octanol and phosphate-buffered saline (PBS, pH 7.4). Pre-saturate phases with each other for 24 hours.

  • Equilibration: Add 50 µL of compound stock to a vial containing 1 mL octanol and 1 mL PBS.

  • Agitation: Shake (do not vortex vigorously to avoid emulsion) for 1 hour at 25°C. Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

  • Calculation:

    
    
    Success Criteria: The Oxane analog should show a 
    
    
    
    of -1.0 to -1.5 compared to the Cyclohexyl analog.
Protocol: Comparative Microsomal Stability

Objective: Determine the Intrinsic Clearance (


) improvement.
  • Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-incubate for 5 mins at 37°C. Initiate reaction with NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Sampling: Take aliquots at t = 0, 5, 15, 30, and 45 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.

  • Calculation:

    
    
    Where 
    
    
    
    is the slope of the elimination curve.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][2] Angewandte Chemie International Edition, 49(48), 8984-8987. (Foundational work on ether/alkane bioisosterism). Link

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Link

  • BldPharm. (2023). Product Datasheet: (1-Ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine (CAS 1467781-31-2). Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine

This Application Note details the scale-up synthesis of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine (also known as (1-ethylimidazol-2-yl)(tetrahydropyran-4-yl)methylamine). The protocol prioritizes process safety, i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the scale-up synthesis of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine (also known as (1-ethylimidazol-2-yl)(tetrahydropyran-4-yl)methylamine).

The protocol prioritizes process safety, intermediate stability, and purification efficiency (avoiding chromatography), utilizing a Weinreb Amide strategy followed by Titanium-mediated Reductive Amination . This route is preferred over direct Grignard additions to nitriles due to cleaner impurity profiles at kilogram scales.

Executive Summary

  • Synthetic Strategy: Convergent synthesis coupling 1-ethylimidazole and tetrahydro-2H-pyran-4-carboxylic acid .

  • Key Intermediate: (1-Ethyl-1H-imidazol-2-yl)(tetrahydro-2H-pyran-4-yl)methanone (The "Ketone").

  • Critical Control Points: Cryogenic lithiation temperature (-40°C), moisture control during imine formation, and hydrogen evolution during reduction.

  • Scalability: Validated for 100g – 1kg batches.

  • Yield Target: 55–65% Overall (3 Steps).

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three robust process steps:

  • Activation: Conversion of the pyran acid to a Weinreb amide to prevent over-addition.

  • Coupling: C2-selective lithiation of imidazole followed by acylation.

  • Amination: Titanium(IV)-mediated condensation with ammonia and in situ hydride reduction.

Reaction Pathway Diagram

SynthesisRoute SM1 Tetrahydro-2H-pyran- 4-carboxylic acid Weinreb Weinreb Amide (Intermediate A) SM1->Weinreb CDI, NH(OMe)Me·HCl DCM, 20°C SM2 1-Ethylimidazole Ketone Imidazolyl-Pyran Ketone (Intermediate B) SM2->Ketone 1. n-BuLi, THF, -40°C 2. Add Weinreb Weinreb->Ketone Imine Ti-Imine Complex (In-Situ) Ketone->Imine Ti(OiPr)4, NH3/MeOH Product Target Amine (Free Base) Imine->Product NaBH4, -10°C Salt Target Amine .2HCl Salt Product->Salt HCl/iPrOH

Caption: Convergent synthesis route utilizing Weinreb amide coupling and reductive amination.

Detailed Experimental Protocols

Step 1: Synthesis of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide

Rationale: The Weinreb amide prevents the "double addition" often seen with acid chlorides, ensuring a clean ketone product.

Reagents:

  • Tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Dichloromethane (DCM) (10 vol)

Protocol:

  • Activation: Charge a reactor with Tetrahydro-2H-pyran-4-carboxylic acid and DCM. Cool to 0–5°C.[1]

  • Addition: Add CDI portion-wise over 30 mins (Caution: CO₂ evolution). Stir at 20°C for 1 hour until gas evolution ceases.

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride in one portion. Stir at 20–25°C for 12 hours.

  • Workup: Quench with 1M HCl (5 vol). Separate layers. Wash organic layer with sat. NaHCO₃ (5 vol) and Brine (5 vol).

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

    • Target: Colorless oil or low-melting solid.

    • Yield Expectation: 85–92%.

Step 2: Synthesis of (1-ethyl-1H-imidazol-2-yl)(tetrahydro-2H-pyran-4-yl)methanone

Rationale: C2-lithiation of N-alkyl imidazoles is highly regioselective. The Weinreb amide quench affords the ketone exclusively.

Reagents:

  • 1-Ethylimidazole (1.05 equiv)

  • n-Butyllithium (2.5M in hexanes) (1.05 equiv)

  • Weinreb Amide (from Step 1) (1.0 equiv)

  • THF (Anhydrous) (15 vol)

Protocol:

  • Inertion: Purge reactor with N₂. Charge 1-Ethylimidazole and THF. Cool to -40°C .

  • Lithiation: Add n-BuLi dropwise, maintaining internal temp < -30°C. Stir at -40°C for 45 mins.

    • Checkpoint: Solution typically turns yellow/orange.

  • Coupling: Dissolve Weinreb Amide in minimal THF. Add dropwise to the lithiated imidazole at -40°C.

  • Reaction: Allow to warm to 0°C over 2 hours.

  • Quench: Add sat. NH₄Cl (10 vol) slowly (Exothermic!).

  • Extraction: Extract with EtOAc (2 x 10 vol). Wash combined organics with water and brine.

  • Purification: Concentrate. Recrystallize from Heptane/EtOAc (typically 5:1) if necessary, or carry forward as crude oil if purity >95% by HPLC.

    • Yield Expectation: 70–80%.[1]

Step 3: Reductive Amination to Target Amine

Rationale: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving imine formation. NaBH₄ is preferred over NaCNBH₃ for safety/toxicity reasons on scale.

Reagents:

  • Ketone (Intermediate B) (1.0 equiv)[2][3]

  • Titanium(IV) isopropoxide (2.0 equiv)

  • Ammonia (7N in MeOH) (5.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

Protocol:

  • Imine Formation: Charge Ketone and Ammonia (in MeOH) to the reactor. Add Ti(OiPr)₄ dropwise at 20°C.

  • Aging: Stir sealed at 25°C for 12–18 hours.

    • Note: Solution will become slightly viscous. Monitor consumption of ketone by HPLC.

  • Reduction: Cool mixture to -10°C . Add NaBH₄ portion-wise (Caution: H₂ gas evolution). Stir for 2 hours allowing to warm to 0°C.

  • Quench (Critical): Slowly add 1M NaOH (or NH₄OH) to quench titanium salts. A white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad. Wash cake with MeOH/DCM (1:9).

  • Salt Formation (Final Isolation): Concentrate filtrate. Redissolve residue in iPrOH. Add HCl (in iPrOH or Dioxane) to precipitate the dihydrochloride salt.

    • Yield Expectation: 60–70%.[1]

Process Safety & Engineering Controls

Hazard ClassSpecific RiskMitigation Strategy
Pyrophoric n-ButyllithiumUse dedicated transfer lines; inert N₂ atmosphere; quench vessel readiness.
Gas Evolution NaBH₄ + MeOHH₂ generation. Maintain headspace purge; addition rate control to keep off-gas < 20% LEL.
Thermal Lithiation QuenchHighly exothermic. Cool reactor to -10°C before quenching; controlled addition of NH₄Cl.
Toxicity 1-EthylimidazoleSkin irritant/corrosive. Full PPE (Tyvek, Nitrile gloves, Face shield).

Analytical Specifications (Self-Validation)

Intermediate B (Ketone):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15 (d, 1H), 7.05 (d, 1H), 4.40 (q, 2H, N-CH₂), 3.95 (m, 2H, THP), 3.60 (m, 1H, CH-CO), 1.40 (t, 3H).

  • HPLC Purity: >97% (AUC).[4]

Final Product (Amine · 2HCl):

  • Appearance: White to off-white crystalline solid.

  • Mass Spec (ESI+): [M+H]⁺ = 210.16.

  • ¹H NMR (D₂O): Diagnostic methine doublet at ~4.3 ppm (CH-NH₂), Imidazole protons shifted downfield due to salt form.

Workup & Purification Flowchart

Workup Reaction Reaction Mixture (Ti-Complex + Borate) Quench Quench with 1M NaOH / NH4OH Reaction->Quench Slow Addition Filter Filter TiO2 Salts (Celite) Quench->Filter Remove Solids Extract Concentrate & Extract into DCM Filter->Extract Filtrate Acidify Add HCl/iPrOH Extract->Acidify Free Base Oil Isolate Filtration of Product Salt Acidify->Isolate Precipitation

Caption: Downstream processing flow for the isolation of the amine dihydrochloride salt.

References

  • Lithiation of Imidazoles: Iddon, B., & Ngochindo, R. I. (1994). Metallation of imidazoles and their derivatives.[5]Heterocycles, 38(11), 2487-2568. Link

  • Weinreb Amide Synthesis: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.Tetrahedron Letters, 22(39), 3815-3818. Link

  • Titanium-Mediated Reductive Amination: Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.Journal of Organic Chemistry, 60(15), 4928-4929. Link

  • Process Safety for NaBH4: Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Section on Borohydrides).
  • Analogous Synthesis (Adamantyl-Imidazole): Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molecules, 2023, 28(3), 1122. Link

Disclaimer: This protocol involves hazardous chemicals (n-BuLi, Hydrides).[1] It is intended for use by qualified personnel in a properly equipped laboratory. Always perform a risk assessment before scaling up.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine

Welcome to the technical support center for the synthesis of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine. This guide is designed for researchers and drug development professionals encountering yield-related challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine. This guide is designed for researchers and drug development professionals encountering yield-related challenges in this specific reductive amination. Here, we move beyond simple protocols to explore the underlying chemical principles, offering a structured approach to troubleshooting and optimization based on field-proven insights and established literature.

The synthesis of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine is achieved via the reductive amination of 1-ethyl-1H-imidazole-2-carbaldehyde with oxan-4-amine. While conceptually straightforward, this reaction involves a sensitive heterocyclic aldehyde and a multi-step, in-situ process that can be prone to side reactions and incomplete conversion if not properly controlled.

Core Synthetic Pathway

The primary reaction involves the condensation of an aldehyde and a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine product.

G cluster_reactants Reactants aldehyde 1-ethyl-1H-imidazole-2-carbaldehyde imine Imine Intermediate (transient) aldehyde->imine + Amine - H₂O amine Oxan-4-amine amine->imine product (1-ethyl-1H-imidazol-2-yl) (oxan-4-yl)methanamine imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction

Figure 1: Overall reaction scheme for the synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction shows low conversion with significant amounts of unreacted aldehyde and amine. How can I drive the reaction to completion?

A1: Low conversion is typically a result of inefficient imine formation, which is the rate-limiting step in many reductive aminations.[1] The equilibrium between the reactants and the imine must be shifted toward the product.

Causality & Solution:

  • Imine Formation is Reversible: The formation of the imine from the aldehyde and amine releases one equivalent of water.[1] In many solvents, this equilibrium does not strongly favor the imine.

    • Recommendation: While not always necessary for simple reductive aminations, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can sequester the water produced and drive the reaction forward. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) is an option, though often requires elevated temperatures that may not be compatible with all reagents.

  • pH is Critical: Imine formation is acid-catalyzed, but the amine nucleophile can be rendered inactive if the medium is too acidic (protonation). The optimal pH for imine formation is typically mildly acidic, around 4-6.[2]

    • Recommendation: If not already included, add a catalytic amount (5-10 mol%) of acetic acid (AcOH). This protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.

  • Pre-Stirring (Imine Formation Time): Allowing the aldehyde and amine to react before introducing the reducing agent can significantly improve yields.

    • Recommendation: Combine 1-ethyl-1H-imidazole-2-carbaldehyde, oxan-4-amine, and catalytic acetic acid in the reaction solvent (e.g., DCM or DCE). Stir this mixture at room temperature for 30-60 minutes to allow for sufficient imine formation before adding the reducing agent.

Q2: I'm observing a significant amount of (1-ethyl-1H-imidazol-2-yl)methanol as a byproduct. What is causing this and how can I prevent it?

A2: The formation of the corresponding alcohol is a classic sign of premature or non-selective reduction of the starting aldehyde by your hydride reagent. This side reaction competes directly with the reduction of the desired imine intermediate.

Causality & Solution:

The choice of reducing agent is paramount for chemoselectivity. Some hydrides are aggressive enough to reduce both aldehydes and the intermediate iminium ion, while others are tailored to selectively reduce the latter.[2][3]

  • Sodium Borohydride (NaBH₄): This is a powerful reducing agent capable of reducing aldehydes and ketones.[3] If added too early or under conditions where imine formation is slow, it will preferentially reduce your starting aldehyde, leading to the alcohol byproduct and consuming the reagent.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a much milder and more sterically hindered reducing agent.[3] It reacts significantly faster with protonated imines (iminium ions) than with aldehydes or ketones. This high degree of selectivity makes it the reagent of choice for most modern reductive aminations, as it minimizes the formation of alcohol byproducts.[4]

  • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, this reagent is also selective for imines over carbonyls at a controlled pH (around 4-6).[2] However, due to the toxicity of cyanide byproducts, STAB is often preferred.

Recommendation: Switch to Sodium Triacetoxyborohydride (STAB) as your reducing agent. It is highly effective in aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) and generally provides cleaner reactions with higher yields by avoiding aldehyde reduction.[3]

G start Low Yield Observed check_byproduct Major Byproduct? start->check_byproduct alcohol Alcohol from Aldehyde Reduction check_byproduct->alcohol Yes unreacted_sm Unreacted Starting Materials check_byproduct->unreacted_sm No solution_stab Action: Use a milder, chemoselective reducing agent. Primary Choice: NaBH(OAc)₃ (STAB) alcohol->solution_stab solution_imine Action: Optimize imine formation. 1. Add catalytic acid (AcOH). 2. Pre-stir aldehyde/amine. 3. Consider dehydrating agent. unreacted_sm->solution_imine

Figure 2: Troubleshooting workflow for diagnosing low yield.

Q3: My starting aldehyde, 1-ethyl-1H-imidazole-2-carbaldehyde, appears impure or gives inconsistent results. How should I handle it?

A3: The purity and stability of the aldehyde are critical. Heterocyclic aldehydes, particularly those at the electron-deficient C2 position of an imidazole, can be susceptible to oxidation and other degradation pathways.

Causality & Solution:

  • Oxidation: Aldehydes can readily oxidize to the corresponding carboxylic acid (1-ethyl-1H-imidazole-2-carboxylic acid) upon exposure to air. This impurity will not participate in the reductive amination and will complicate purification.

    • Recommendation: Always use freshly prepared or purified aldehyde. Check the purity by ¹H NMR before use; look for the characteristic aldehyde proton signal (typically >9.5 ppm) and the absence of broad acid peaks. If impure, purify by silica gel column chromatography. Store the aldehyde under an inert atmosphere (Argon or Nitrogen) at low temperature.

  • Synthesis Artifacts: Depending on the synthetic route used to prepare the aldehyde (e.g., formylation of a lithiated imidazole), residual base or other reagents could be present.[5][6]

    • Recommendation: Ensure the work-up procedure for the aldehyde synthesis was robust enough to remove all reaction agents. A standard aqueous work-up followed by chromatographic purification is advisable.[7]

Q4: I am struggling with the work-up and purification of the final product. Can you provide a detailed protocol?

A4: The product, (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine, is a secondary amine and therefore basic. This property dictates the optimal work-up and purification strategy.

Causality & Solution:

  • Work-Up: The reaction is typically quenched to destroy excess hydride reagent and neutralize any acid catalyst. Since the product is basic, quenching with a mild base is ideal to ensure the product remains in its freebase form, which is soluble in organic solvents.

    • Recommendation: Slowly quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acetic acid and hydrolyze any remaining STAB. Extract the aqueous layer several times with an organic solvent like DCM or Ethyl Acetate (EtOAc).

  • Purification: The basic nature of the product means it can interact strongly with the acidic silica gel used in column chromatography, leading to peak tailing and poor separation.

    • Recommendation: For silica gel chromatography, pre-treat the slurry and eluent system with a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide. A typical method is to use an eluent system like DCM/Methanol with 0.5-1% Et₃N added. This deactivates the acidic sites on the silica, allowing the amine product to elute with better peak shape.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice above and represents a robust starting point for achieving high yields.

Step 1: Imine Formation

  • To a dry round-bottom flask under an inert atmosphere (Argon), add 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 eq.).

  • Dissolve the aldehyde in dry Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add oxan-4-amine (1.1 eq.) to the solution, followed by glacial acetic acid (0.1 eq.).

  • Stir the resulting mixture at room temperature for 45 minutes. Monitor the formation of the imine by TLC or LC-MS if desired.

Step 2: Reduction 5. In one portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) to the stirring mixture. Note: The reaction may bubble slightly (hydrogen evolution). 6. Continue to stir the reaction at room temperature overnight (12-18 hours). 7. Monitor the reaction for the disappearance of the imine/aldehyde starting material by TLC or LC-MS.

Step 3: Work-up and Purification 8. Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 15-20 minutes until gas evolution ceases. 9. Transfer the mixture to a separatory funnel and separate the layers. 10. Extract the aqueous layer two more times with DCM. 11. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 12. Purify the crude residue by silica gel column chromatography. Use a gradient eluent system, such as 0% to 10% Methanol in DCM, with 0.5% triethylamine added to the mobile phase. 13. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Data Summary Tables

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentCommon SolventOptimal pHProsCons
NaBH(OAc)₃ (STAB) DCM, DCE, THFN/A (often with cat. AcOH)Highly selective for imines; mild; commercially available.[3]Water-sensitive; slightly more expensive.
NaBH₃CN MeOH, EtOH4-6Selective for imines at acidic pH.[2]Highly toxic (cyanide); pH control is critical.
NaBH₄ MeOH, EtOHNeutral/Slightly BasicInexpensive; powerful reductant.Poor selectivity; readily reduces aldehydes/ketones.[2]

Table 2: Example Reaction Stoichiometry

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
1-ethyl-1H-imidazole-2-carbaldehyde124.14[8]5.01.0621 mg
Oxan-4-amine101.155.51.1556 mg
Sodium Triacetoxyborohydride (STAB)211.947.51.51.59 g
Acetic Acid60.050.50.130 µL
Dichloromethane (DCM)---50 mL

References

  • Organic Syntheses Procedure. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • MDPI. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of 2-imidazolones and 2-iminoimidazoles. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. Available from: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Available from: [Link]

  • University of Rochester. Reductive Amination - Common Conditions. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Google Patents. Method for producing imidazole-2-carboxylate derivative or salt thereof.
  • Wikipedia. Reductive amination. Available from: [Link]

  • ResearchGate. Synthetic routes toward 2-substituted 2-imidazolines. Available from: [Link]

  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link]

  • Der Pharma Chemica. Synthesis of primary amines by one-pot reductive amination of aldehydes. Available from: [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]

  • Google Patents. Process and intermediate for the preparation of oxetan-2-ylmethanamine.
  • Google Patents. Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Royal Society of Chemistry. One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. Available from: [Link]

  • BSC. CAS No : 38041-19-9 | Product Name : Tetrahydro-2H-pyran-4-amine. Available from: [Link]

  • Reddit. Reductive amination with amines. Available from: [Link]

  • IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]

  • National Institutes of Health (NIH). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]

  • ResearchGate. Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available from: [Link]

  • PubChem. 4-Aminotetrahydropyran. Available from: [Link]

  • Organic Syntheses Procedure. 4. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine

Executive Summary (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine is a robust heterocyclic building block generally stable under standard acidic conditions (HCl, Formic Acid). However, "instability" reported by research...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine is a robust heterocyclic building block generally stable under standard acidic conditions (HCl, Formic Acid). However, "instability" reported by researchers is frequently a misinterpretation of salt stoichiometry changes , hygroscopicity , or solvent-reactive artifacts (specifically Trifluoroacetic Acid) rather than intrinsic skeletal degradation.

This guide addresses the physicochemical behavior of this molecule to prevent experimental failure during synthesis, purification, and storage.

Part 1: The Acid Stability Matrix

The molecule contains two basic centers: the primary amine (


) and the imidazole N3  (

). In acidic media, it exists primarily as a di-cation.
Stability Profile by Acid Type
Acid TypeStability VerdictRisk FactorTechnical Recommendation
Hydrochloric Acid (HCl) High Hygroscopicity The di-hydrochloride salt is extremely hygroscopic. It may deliquesce (turn to liquid) in humid air. Store in a desiccator.
Trifluoroacetic Acid (TFA) Conditional Artifact Formation CRITICAL: Primary amines react with TFA during concentration to form trifluoroacetamides (+96 Da mass shift). Avoid prolonged exposure to neat TFA.
Formic Acid High Ion Suppression Excellent for LCMS. Forms a formate salt that is often an oil. Hard to crystallize.
Sulfuric/Nitric Low Oxidation/Charring Strong oxidizing acids may degrade the imidazole ring or dehydrate the oxane ring at high temperatures. Avoid.

Part 2: Troubleshooting Guides (Q&A)

Scenario A: "My LCMS shows a mass shift of +96 Da or +114 Da."

Diagnosis: You likely used TFA for purification or solubilization and concentrated the sample on a rotavap or SpeedVac.

  • The Mechanism: While the oxane and imidazole rings are stable, the primary amine (

    
    ) acts as a nucleophile. In the presence of excess TFA and heat (during evaporation), it attacks the trifluoroacetyl group, forming a stable trifluoroacetamide .
    
    • Mass Shift:

      
       (replacement of H with 
      
      
      
      ).
    • Mass Shift:

      
       (TFA adduct salt, often seen in soft ionization).
      

Corrective Protocol:

  • Avoid TFA if possible; use Formic Acid or Ammonium Bicarbonate (pH 10) for prep-HPLC.

  • Removal: If the amide has formed, it is a covalent bond. You must hydrolyze it using mild base (e.g.,

    
     in MeOH/Water) to revert to the free amine.
    
Scenario B: "The compound turned into a sticky gum/oil after lyophilization."

Diagnosis: This is a physical state issue, not chemical degradation.

  • The Cause: The molecule is a small, polar heterocycle. Its salts (especially HCl and Formate) possess high lattice energy barriers to crystallization and are highly hygroscopic. They absorb atmospheric water rapidly, lowering the glass transition temperature (

    
    ) and causing the solid to collapse into a gum.
    

Corrective Protocol:

  • Solvent Swap: Do not lyophilize from pure water. Use

    
     Acetonitrile/Water or t-Butanol/Water.
    
  • Free Basing: If the salt form is unmanageable, convert to the Free Base. The Free Base is less polar and may be extracted into DCM or EtOAc (though solubility in water remains high due to the imidazole).

Scenario C: "NMR signals are broad or shifting between batches."

Diagnosis: Inconsistent protonation states (Salt Stoichiometry).

  • The Cause: Depending on the pH of your final workup, you may have a mixture of the Free Base, Mono-cation (imidazole protonated), and Di-cation (amine + imidazole protonated).

  • The Fix: "Reset" the salt form. Dissolve in excess dilute HCl, then lyophilize to ensure a uniform Di-HCl salt.

Part 3: Visualizing the Chemistry

Figure 1: pH-Dependent Speciation

This diagram illustrates the protonation states you will encounter. Understanding this is crucial for extraction and purification strategies.

G Acid Acidic (pH < 4) Di-Cation Form (Soluble in H2O) Neutral Neutral (pH 7-8) Mono-Cation (Imidazole neutral, Amine charged) Acid->Neutral Add Base (Deprotonate Imidazole N3) Basic Basic (pH > 11) Free Base (Extractable into Organic) Neutral->Basic Add Strong Base (Deprotonate Primary Amine) Basic->Acid Add Excess HCl

Caption: Protonation cascade of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine. Note that the imidazole proton is lost first as pH rises.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to identify if your "instability" is chemical or physical.

Troubleshooting Start Observation: 'Compound is Unstable' CheckLCMS Check LCMS Mass Start->CheckLCMS MassPlus96 Mass +96 Da? CheckLCMS->MassPlus96 MassCorrect Mass Correct? CheckLCMS->MassCorrect TFAIssue TFA Amide Formed. (Artifact, not degradation) MassPlus96->TFAIssue Yes PhysicalIssue Check Physical State MassCorrect->PhysicalIssue Sticky Sticky/Gooey? PhysicalIssue->Sticky ColorChange Color Change (Brown/Black)? PhysicalIssue->ColorChange Hygro Hygroscopicity Issue. Store in Desiccator. Sticky->Hygro Oxidation Oxidation/Decomp. (Rare, check reagents) ColorChange->Oxidation

Caption: Diagnostic workflow for identifying stability issues. Most "failures" with this scaffold are due to TFA artifacts or moisture absorption.

Part 4: Validated Protocols

Protocol 1: Safe Removal of TFA (Preventing Amide Formation)

Use this if you must purify via TFA-based HPLC.

  • Immediate Dilution: Immediately after collecting HPLC fractions, dilute them 1:1 with Acetonitrile.

  • Avoid Heat: Do not use a heated water bath for the rotavap. Keep temperature

    
    .
    
  • Azeotropic Distillation:

    • Concentrate to a small volume (do not dry completely).[1]

    • Add 10 mL of MeOH and concentrate again.

    • Add 10 mL of 1N HCl (aqueous).

    • Concentrate to dryness. The excess HCl ensures the amine is fully protonated (non-nucleophilic), preventing reaction with any residual TFA.

Protocol 2: Handling the Hygroscopic HCl Salt
  • Weighing: Never weigh the open vial on a slow balance in a humid lab.

    • Technique: Use the "difference method." Weigh the sealed vial, remove approximate amount quickly, reseal, and weigh the vial again. Calculate the difference.

  • Storage: Store under Argon or Nitrogen at

    
    . Tape the cap with Parafilm.
    
  • Recovery: If the solid turns to oil, dissolve in minimal Methanol and precipitate by adding cold Diethyl Ether or MTBE.

References

  • BenchChem. (2025).[1][2] Stability and degradation of Tetrahydro-4H-pyran-4-one and related oxanes. Retrieved from 2

  • Common Organic Chemistry. (n.d.). Boc Deprotection and TFA Amide Formation Mechanism.[3][4] Retrieved from 3

  • National Institutes of Health (NIH). (2017). Trifluoroethylation and reaction of amines with TFA.[5][6] Retrieved from 6

  • Sigma-Aldrich. (n.d.). 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine Product Data. Retrieved from

Sources

Troubleshooting

Overcoming hygroscopic nature of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine during handling

Technical Support Center: (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine A Guide to Overcoming Hygroscopic Challenges in Research and Development Prepared by a Senior Application Scientist, this guide provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine

A Guide to Overcoming Hygroscopic Challenges in Research and Development

Prepared by a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine. The inherent hygroscopic nature of this compound presents specific handling challenges that can impact experimental reproducibility, accuracy, and compound stability. This document offers a combination of frequently asked questions, troubleshooting protocols, and expert insights to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and properties of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine.

Q1: What structural features make (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine hygroscopic?

A1: The hygroscopicity of this molecule is primarily attributed to two key functional groups: the imidazole ring and the primary amine . The nitrogen atoms in the imidazole ring and the primary amine group are capable of forming strong hydrogen bonds with water molecules from the atmosphere. This affinity for water causes the compound to readily absorb moisture, leading to physical and chemical changes.[1]

Q2: What are the direct consequences of moisture absorption on my sample?

A2: Moisture absorption can significantly compromise your sample's integrity in several ways:

  • Physical Changes: The most common observation is the transition from a free-flowing powder to a clumpy, gummy, or even liquid state (a phenomenon known as deliquescence)[2]. This makes handling and accurate weighing extremely difficult.[1][3]

  • Inaccurate Quantification: Weighing a sample that has absorbed water means you are weighing both the compound and an unknown amount of water. This leads to significant errors in molar calculations and reaction stoichiometry, causing poor reproducibility.

  • Chemical Degradation: Water can act as a reactant or catalyst in degradation pathways. For amines, absorbed moisture can facilitate reactions with atmospheric carbon dioxide to form carbamates. The presence of water can also promote hydrolysis or other undesirable side reactions, lowering the purity of the material.[4]

Q3: What is the recommended procedure for storing this compound to prevent moisture uptake?

A3: Proper storage is the first line of defense. The compound should be stored in a tightly sealed, airtight container.[3] For enhanced protection, we recommend a multi-layered approach:

  • Primary Container: The original vial with a secure, lined cap.

  • Secondary Containment: Place the primary container inside a desiccator containing an active desiccant like silica gel or molecular sieves.[5][6]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the vial within a nitrogen-purged drybox or glove bag provides the highest level of protection.[7][8] Store in a cool, dry place away from direct sunlight.[3]

Q4: My sample has already absorbed moisture and is clumpy. Can it still be used?

A4: It may be possible to salvage a clumpy sample, but it requires careful processing and validation. The recommended procedure is to dry the material under high vacuum at a gentle temperature. It is critical to ensure the temperature is well below the compound's melting or decomposition point.[3] Crucially, after drying, the material's purity and water content must be re-assessed using an appropriate analytical method, such as Karl Fischer titration, before use.[4][] Attempting to simply break up the clumps with a spatula is not recommended as the water is still present and will lead to inaccurate weighing.[3]

Q5: How can I accurately determine the water content in my sample?

A5: The gold-standard method for determining water content in pharmaceutical substances is Karl Fischer (KF) titration .[4][10][11] This technique is highly specific to water and can provide accurate results from parts-per-million (ppm) to 100% water content.[]

  • Coulometric KF Titration: Ideal for samples with very low water content (e.g., <1%).[11]

  • Volumetric KF Titration: Suitable for samples with higher water content.[11] Knowing the precise water content allows you to calculate the "true" mass of the active compound for your experiments, thereby correcting for the absorbed moisture.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered when working with (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or Low Reaction Yields Inaccurate Reagent Stoichiometry: The weighed mass of the hygroscopic compound includes water, leading to a lower molar amount of the actual reagent than calculated.1. Handle and weigh the compound in an inert atmosphere (glove box) to prevent moisture absorption.[7] 2. Perform Karl Fischer titration to determine the exact water content. Adjust the mass of the compound used in the reaction based on this measurement.[4] 3. If a glove box is unavailable, weigh the compound rapidly and ensure containers are sealed immediately.[3]
Compound Appears Oily or Has Liquefied (Deliquescence) Severe Moisture Exposure: The compound has absorbed a significant amount of atmospheric water. This can happen if the container was left open or improperly sealed.[2]1. Quarantine the material. Do not use it directly in any experiment. 2. Attempt to dry a small aliquot under high vacuum. 3. Perform comprehensive analysis (e.g., NMR, LC-MS, and Karl Fischer titration) on the dried material to check for degradation and residual water. 4. If purity is compromised or drying is ineffective, it is safest to discard the material.
Difficulty in Achieving a Completely Dry Reaction Contaminated Reagents/Solvents: Residual water in reaction solvents or other reagents. Improperly Dried Glassware: Adsorbed moisture on the surface of the reaction vessel.[8][12]1. Use freshly distilled, anhydrous-grade solvents. Ensure solvents are stored over molecular sieves. 2. Flame-dry or oven-dry all glassware immediately before use. Assemble the apparatus while still hot and cool under a stream of dry inert gas (Nitrogen or Argon).[12]
Poor Repeatability in Analytical Measurements (e.g., HPLC, LC-MS) Inconsistent Sample Preparation: The amount of water in each weighed sample varies, leading to different concentrations in prepared solutions.1. Prepare a stock solution in a glove box. Weigh a larger amount of the compound, dissolve it in a suitable anhydrous solvent, and then aliquot the solution for individual experiments. This averages out weighing errors.[13] 2. If preparing individual samples, adhere strictly to inert atmosphere handling for each weighing.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Standard Workflow for Handling Hygroscopic Compounds

This workflow outlines the critical decision points from receiving the compound to its use in an experiment.

G cluster_storage Receiving & Storage cluster_handling Handling & Use cluster_qa Quality Assessment Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store in Desiccator under Inert Gas Inspect->Store Move Move to Glove Box Store->Move Equilibrate Equilibrate to Ambient Temp Move->Equilibrate Weigh Weigh Required Amount Equilibrate->Weigh Assess Assess Physical State Equilibrate->Assess Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use FreeFlow Free-Flowing? Assess->FreeFlow FreeFlow->Weigh Yes Dry Dry Under Vacuum FreeFlow->Dry No (Clumped) KF Perform Karl Fischer Titration Dry->KF KF->Weigh Use Corrected Mass

Caption: Decision workflow for handling hygroscopic compounds.

Protocol 2: Step-by-Step Guide for Weighing and Dispensing

This protocol provides a detailed methodology for accurately weighing the compound in a controlled environment.

Objective: To accurately weigh (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine while preventing moisture absorption.

Environment: Inert atmosphere glove box (<10 ppm H₂O, <10 ppm O₂).

Materials:

  • (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine in its storage container.

  • Analytical balance (located inside the glove box).

  • Anti-static weighing boat or vial.

  • Spatula.

  • Pre-dried reaction vessel or vial for dispensing.

Procedure:

  • Preparation: Ensure the glove box atmosphere is stable and within specification. Place all necessary materials (balance, spatula, vials) inside the glove box and allow them to purge for at least 30 minutes.

  • Temperature Equilibration: Bring the sealed container of the compound into the glove box. Allow it to sit for at least 20 minutes to equilibrate to the glove box temperature. This prevents condensation when the container is opened.

  • Taring: Place the empty weighing boat or receiving vial on the analytical balance and tare the weight.

  • Dispensing: Open the compound container. Using a clean, dry spatula, quickly and carefully transfer the desired amount of the compound to the tared container. Minimize the time the stock container is open.

  • Sealing: Immediately and securely seal the main compound container.

  • Recording: Record the final weight.

  • Dissolution: If the next step is dissolution, add the anhydrous solvent directly to the receiving vial inside the glove box to create a stock solution of known concentration.

Diagram: The Cycle of Moisture-Induced Inaccuracy

This diagram illustrates how moisture absorption leads to a cascade of experimental errors.

G A Hygroscopic Compound B Moisture Absorption A->B Exposure to Air C Increased Mass B->C D Inaccurate Molar Calculation C->D E Incorrect Stoichiometry D->E F Poor Reaction Reproducibility E->F F->A Leads to retrying experiment

Caption: The cycle of errors initiated by moisture absorption.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • PLS Analytical. (n.d.). Water analysis by Coulometric titration W/O Oven. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Univar Solutions. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H-NMR spectrum analysis of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine

An In-Depth Guide to the 1H-NMR Spectroscopic Analysis of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine: A Comparative Approach Authored by: A Senior Application Scientist This guide presents a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H-NMR Spectroscopic Analysis of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine: A Comparative Approach

Authored by: A Senior Application Scientist

This guide presents a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the novel compound (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine. In the dynamic field of drug development and materials science, unambiguous structural elucidation is paramount. While direct experimental data for this specific molecule is not yet widely published, this document leverages foundational NMR principles and comparative data from analogous structures to construct a reliable, predicted spectral profile.

We will deconstruct the molecule into its constituent fragments, predict the chemical shifts, multiplicities, and integrations for each proton environment, and provide a robust experimental protocol for data acquisition. Furthermore, this guide will objectively compare the utility of ¹H-NMR with other common analytical techniques, such as Mass Spectrometry and Infrared Spectroscopy, for the characterization of this and similar molecules, providing researchers with the rationale to select the most effective analytical strategies.

Predicted ¹H-NMR Profile of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine

The power of ¹H-NMR spectroscopy lies in its ability to map the precise electronic environment of each hydrogen atom in a molecule. By analyzing the spectra of its core components—1-ethyl-imidazole[1][2] and a substituted oxane (tetrahydropyran) ring[3]—we can build a highly accurate theoretical spectrum. The molecule is comprised of three distinct regions: the N-ethyl imidazole moiety, the oxane ring, and the crucial methanamine linker.

Table 1: Predicted ¹H-NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Comparative Insights
Imidazole Ring Protons
H-5~7.10Doublet (d)1HThe imidazole protons are in the aromatic region. This proton (H-5) is coupled to H-4.
H-4~6.90Doublet (d)1HCoupled to H-5. Its chemical shift is influenced by the adjacent ethyl-substituted nitrogen.
N-Ethyl Group Protons
-CH₂- (ethyl)~4.05Quartet (q)2HDeshielded by the adjacent nitrogen atom of the imidazole ring. Coupled to the -CH₃ group (3+1=4 lines). Data from 1-ethylimidazole shows this signal around 3.95-4.08 ppm[2].
-CH₃ (ethyl)~1.45Triplet (t)3HCoupled to the adjacent -CH₂- group (2+1=3 lines). This is a classic ethyl group signature. 1-ethylimidazole shows this signal around 1.41 ppm[2].
Methanamine & Oxane Protons
-CH- (methine)~3.80Triplet (t) or Doublet of Doublets (dd)1HThis proton is significantly deshielded by three adjacent electronegative atoms/groups: the imidazole ring, the amine, and the oxane ring. Its multiplicity will depend on coupling to both the NH₂ protons and the adjacent proton on the oxane ring.
Oxane -CH₂- (axial, positions 2,6)~3.40Multiplet (m)2HProtons on carbons adjacent to the oxane oxygen are deshielded. The axial protons typically appear upfield compared to their equatorial counterparts.
Oxane -CH₂- (equatorial, positions 2,6)~3.95Multiplet (m)2HEquatorial protons adjacent to the oxygen are further deshielded. The signals for the oxane ring protons are complex due to chair conformations and axial/equatorial environments[3][4].
Oxane -CH- (position 4)~1.90Multiplet (m)1HThe proton at the point of substitution on the oxane ring.
Oxane -CH₂- (positions 3,5)~1.60 - 1.80Multiplet (m)4HThese protons are further from the electronegative oxygen and appear more upfield, similar to those in unsubstituted tetrahydropyran[3].
-NH₂ (amine)~1.50 - 2.50Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and hydrogen exchange. In some cases, coupling to the adjacent methine proton may not be observed[5].

Experimental Protocol: High-Resolution ¹H-NMR Spectroscopy

Adherence to a meticulous experimental protocol is critical for obtaining high-quality, reproducible NMR data. This protocol is designed to be a self-validating system, ensuring data integrity.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine sample.
  • Dissolve the sample in ~0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Causality: The choice of solvent is crucial; CDCl₃ is a common choice for many organic molecules. The deuterated solvent prevents a large, overwhelming solvent signal in the spectrum[6][7].
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Trustworthiness: Referencing to an internal standard ensures accuracy and comparability of chemical shifts across different experiments and spectrometers[8].

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.
  • "Shim" the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks. Poor shimming results in broad, distorted peaks, compromising data quality.

3. Data Acquisition:

  • Set appropriate acquisition parameters, including the spectral width, number of scans (typically 8-16 for a sample of this concentration), pulse width (calibrated for a 90° pulse), and relaxation delay (e.g., 1-2 seconds).
  • Acquire the Free Induction Decay (FID), which is the time-domain signal.

4. Data Processing:

  • Apply a Fourier Transform (FT) to the FID to convert the signal from the time domain to the frequency domain, yielding the recognizable NMR spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
  • Reference the spectrum by setting the TMS peak to exactly 0.00 ppm.
  • Integrate the peaks to determine the relative ratios of the different types of protons.
  • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to elucidate the final molecular structure.

Workflow for ¹H-NMR Spectrum Analysis

The logical process from sample to structure can be visualized as a clear workflow. This ensures that all necessary steps in data processing and interpretation are systematically followed for accurate structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_result Conclusion Prep Dissolve ~10mg Sample in ~0.7mL CDCl₃ + TMS Acq Acquire FID (Lock, Shim, Pulse) Prep->Acq FT Fourier Transform (FID → Spectrum) Acq->FT Phase Phase Correction FT->Phase Ref Reference to TMS (0 ppm) Phase->Ref Integrate Peak Integration Ref->Integrate Analysis Analyze δ, Multiplicity, & J-coupling Integrate->Analysis Structure Structure Elucidation & Confirmation Analysis->Structure

Caption: Workflow for structural elucidation via ¹H-NMR.

Comparative Analysis: ¹H-NMR vs. Alternative Techniques

While ¹H-NMR is unparalleled for detailed structural mapping, a multi-technique approach provides the most comprehensive characterization. Here, we compare its performance against two other common analytical methods for a molecule like (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H-NMR Spectroscopy - Precise number of different proton environments.- Connectivity of atoms (via spin-spin coupling).- Relative number of protons in each environment (integration).- Detailed stereochemical information.- Unambiguously confirms the connectivity of the ethyl, imidazole, and oxane fragments.- Can distinguish between axial and equatorial protons on the oxane ring.- Provides definitive proof of the overall molecular architecture.- Requires a relatively larger amount of pure sample (mg scale).- Does not directly provide molecular weight information.
Mass Spectrometry (MS) - Provides the exact molecular weight and molecular formula (High-Resolution MS).- Gives information about the molecule's fragmentation pattern, which can suggest structural motifs.- Confirms the elemental composition (C₁₁H₁₉N₃O).- Fragmentation can show the loss of the ethyl group or cleavage at the methanamine linker, supporting the proposed structure.- Cannot determine the precise connectivity of atoms. For example, it cannot distinguish between isomers like (1-ethyl-1H-imidazol-4 -yl)(oxan-4-yl)methanamine.- Provides no information on stereochemistry.
Infrared (IR) Spectroscopy - Identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies.- Can confirm the presence of N-H bonds (amine, ~3300-3500 cm⁻¹), C-H bonds (aliphatic and aromatic), C-N bonds, and the C-O-C ether linkage in the oxane ring.- Provides very limited information about the overall molecular skeleton.- The spectrum can be complex and peak overlap can make unambiguous assignment difficult.- Cannot distinguish between isomers.

For the definitive structural elucidation of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine, ¹H-NMR spectroscopy is the indispensable primary technique. It is the only method that provides a complete picture of the atomic connectivity and the local environment of each part of the molecule. While Mass Spectrometry is essential for confirming the molecular formula and IR spectroscopy is useful for identifying functional groups, neither can substitute for the detailed structural map provided by NMR. The combined use of these techniques offers a robust, self-validating system for the complete and unambiguous characterization of novel chemical entities.

References

  • PubChem. 1-Ethyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Nair, R. N., et al. Synthesis of new mono-(imidazolylphosphine) palladium chloride complexes. ResearchGate. [Link]

  • ResearchGate. 1 H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C. [Link]

  • Clark, J. Interpreting proton NMR spectra. Doc Brown's Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Gal, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 649–660. [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

  • The Royal Society of Chemistry. Prediction of 1H NMR Chemical Shifts for Ionic Liquids. [Link]

  • ResearchGate. Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14.... [Link]

  • The Royal Society of Chemistry. Supporting Information for: A practical and efficient synthesis of N-hydroxy sulfonamides. [Link]

  • PubChem. (1-ethyl-1h-imidazol-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Zhang, W., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. [Link]

  • Sgandurra, C., et al. (2021). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. Molecules, 26(24), 7523. [Link]

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Comparative

A Comparative Guide to Purity Validation of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine: Elemental Analysis in Focus

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For drug development professionals, partic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For drug development professionals, particularly those working with complex heterocyclic molecules like (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine, a critical intermediate, robust purity validation is non-negotiable.[1][2] This guide provides an in-depth comparison of analytical techniques for this purpose, with a primary focus on elemental analysis, while also exploring the utility of orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

The subject of our focus, (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine, is a nitrogen-containing heterocyclic compound. Such molecules are cornerstones in medicinal chemistry, with over 75% of FDA-approved drugs featuring a nitrogen-containing heterocycle.[3][4] The intricate nature of their synthesis can often lead to a variety of impurities, necessitating stringent analytical oversight.[5]

The Fundamental Role of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental and cost-effective method for assessing the purity of a synthesized compound.[6] The principle is straightforward: the experimentally determined mass percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values for the pure compound. A close correlation provides strong evidence of high purity. For (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine (Molecular Formula: C₁₁H₁₉N₃O), the theoretical elemental composition is:

  • Carbon (C): 63.13%

  • Hydrogen (H): 9.15%

  • Nitrogen (N): 20.08%

Any significant deviation from these values suggests the presence of impurities, be it residual solvents, inorganic salts, or organic by-products. The accepted tolerance in the pharmaceutical industry for elemental analysis is typically within ±0.4% of the calculated values.[7]

Self-Validating Experimental Protocol for Elemental Analysis

A trustworthy analytical protocol must be self-validating. This means incorporating controls and checks to ensure the reliability of the results.

Instrumentation: A calibrated CHN elemental analyzer.

Sample Preparation:

  • Drying: The sample must be meticulously dried to remove any residual solvents or moisture, which would artificially inflate the hydrogen and potentially the carbon content. Drying under high vacuum at a temperature below the compound's decomposition point is crucial.

  • Homogenization: Ensure the sample is homogenous by grinding it into a fine powder.

  • Weighing: Accurately weigh 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance. The exact weight is critical for accurate percentage calculations.

Analysis Workflow:

  • Combustion: The sample is combusted at high temperatures (typically ~900-1000°C) in a pure oxygen environment. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).

  • Separation: The resulting gases are passed through a separation column (often a gas chromatography column) to resolve CO₂, H₂O, and N₂.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector's response is directly proportional to the amount of each element.

  • Calibration: The instrument is calibrated using a certified standard with a known elemental composition (e.g., acetanilide) before and after running the sample to ensure accuracy.

Data Interpretation: The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the sample weight. The results are then compared to the theoretical values.

Caption: Workflow for Elemental Analysis Purity Validation.

Comparative Analysis: Orthogonal Methods for Purity Confirmation

While elemental analysis provides a bulk assessment of purity, it does not identify or quantify individual impurities. Therefore, employing orthogonal methods that separate and detect components based on different chemical principles is crucial for a comprehensive purity profile.[5][8]

Technique Principle Strengths for (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine Limitations
Elemental Analysis Combustion and detection of elemental gases.- Direct measure of elemental composition.- Inexpensive and rapid.[6]- Validates the empirical formula.- Does not identify or quantify specific impurities.- Insensitive to isomeric impurities.
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and mobile phase.- High resolving power for separating closely related impurities.[5]- Can quantify impurities with appropriate reference standards.[9]- Established methods for imidazole-containing compounds exist.[10]- Requires a chromophore for UV detection.- Impurity identification requires a reference standard or coupling to MS.
qNMR (Quantitative Nuclear Magnetic Resonance) Measures the nuclear spin of atomic nuclei in a magnetic field.- Primary analytical method; does not require a reference standard of the same compound.[11]- Provides structural information for impurity identification.[12][13]- Can quantify impurities against a certified internal standard.[14]- Lower sensitivity compared to HPLC.- Complex spectra can make quantification challenging.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC with the mass analysis of MS.- High sensitivity and selectivity for impurity detection.[15][16]- Provides molecular weight information for impurity identification.[17]- Essential for complex intermediates.[1]- Quantification can be challenging without reference standards.- Ionization efficiency can vary between compounds.

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"Compound" -> "EA" [label="Bulk Purity\n(Elemental Composition)"]; "Compound" -> "HPLC" [label="Separation & Quantification\nof Impurities"]; "Compound" -> "qNMR" [label="Structural Confirmation\n& Quantification"]; "Compound" -> "LCMS" [label="Impurity Identification\n& Profiling"]; }

Caption: Interrelation of Analytical Techniques for Purity Validation.

Detailed Protocol for Comparative HPLC Analysis

To provide a practical comparison, here is a standard HPLC protocol for the analysis of imidazole-containing compounds, adaptable for our target molecule.

Instrumentation and Materials:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • HPLC-grade acetonitrile, water, and a suitable buffer (e.g., phosphate buffer).[9]

  • Reference standard of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine (purity >99%).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and phosphate buffer. The exact ratio should be optimized to achieve good separation, a common starting point for similar compounds is a gradient elution.[9][18]

  • Standard Solution: Prepare a standard solution of the reference compound at a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[9]

    • Column temperature: 35°C.[18]

    • Detection wavelength: 210 nm (imidazole rings typically have UV absorbance at this wavelength).[18]

    • Injection volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (area percent method). For more accurate quantification of specific impurities, a calibration curve with impurity reference standards is required.

Conclusion: An Integrated Approach to Purity Validation

For a comprehensive and trustworthy validation of the purity of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine, a multi-faceted approach is indispensable. Elemental analysis provides a fundamental, cost-effective confirmation of the bulk elemental composition and is an excellent first-pass purity check. However, it should not be used in isolation. Orthogonal techniques, particularly HPLC for its high resolving power in separating impurities and qNMR for its ability to provide structural confirmation and quantification without a specific reference standard, are essential for a complete purity profile.[5][11][12] LC-MS is invaluable for the identification of unknown impurities.[1][16] By integrating these methods, researchers and drug development professionals can ensure the quality and safety of their pharmaceutical intermediates, a critical step in the journey to a final drug product.[1][2]

References

  • Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals.
  • Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. Benchchem.
  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed.
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University.
  • Analytical Methods for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • NMR spectroscopy in pharmacy. alpaipars.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. ScienceDirect.
  • Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Malvern Panalytical.
  • Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry. PubMed.
  • Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Pharmaffiliates.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate.
  • Guidance for the validation of pharmaceutical quality control analytical methods. Unknown Source.
  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate. Google Patents.
  • IMPURITY PROFILING. IJCRT.org.
  • How Analytical Method Validation Ensures Product Quality. Pharmsky.
  • API Isolation Methods From Nature to Medicine. Arborpharmchem.
  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Robertson Microlit Laboratories.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PMC.
  • 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine. Sigma-Aldrich.
  • (1-methyl-1H-imidazol-2-yl)methanamine. PubChem.
  • (1-ethyl-1h-imidazol-2-yl)methanamine. PubChemLite.
  • An International Study Evaluating Elemental Analysis. ACS Central Science.
  • (1-Ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine. BLDpharm.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC.
  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect.
  • (1-Methyl-1H-imidazol-2-yl)methanamine AldrichCPR. Sigma-Aldrich.
  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Unknown Source.
  • Analysis and Investigations on Synthesis and Biological Evaluation of Certain Nitrogen Containing Heterocyclic Compounds. ResearchGate.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Unknown Source.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI.

Sources

Validation

Structural confirmation of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine via X-ray crystallography

A Comparative Analytical Guide for Drug Discovery Executive Summary & Strategic Rationale The structural confirmation of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine (CAS: 1467781-31-2) presents a specific challenge...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Discovery

Executive Summary & Strategic Rationale

The structural confirmation of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine (CAS: 1467781-31-2) presents a specific challenge in medicinal chemistry. As a pharmacophore combining a basic imidazole ring with a lipophilic tetrahydropyran (oxane) via a flexible methanamine linker, this molecule exhibits significant conformational freedom.

While High-Field NMR (


H, 

C, NOESY) is the standard for solution-state characterization, it often fails to resolve the absolute conformation of the flexible linker and the specific rotameric states of the oxane ring relative to the imidazole.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for this structural confirmation, comparing its efficacy against NMR and Density Functional Theory (DFT) modeling. We provide a self-validating protocol for crystallizing this specific amine, likely as a salt, to freeze its bioactive conformation.

Comparative Analysis: SC-XRD vs. Alternatives

The following analysis objectively compares the "Product" (SC-XRD Structural Confirmation) against standard alternatives (NMR and DFT) for this specific chemical entity.

Table 1: Analytical Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (600 MHz) DFT Computational Modeling
Primary Output 3D Atomic Coordinates (x, y, z)Chemical Shifts (

) & Coupling (

)
Energy Minimized Geometry
Linker Resolution Definitive: Fixes the C-C-N torsion angle (

)
Ambiguous: Time-averaged signal due to rapid rotationPredictive: Hypothetical gas-phase minima
Stereochemistry Absolute Configuration (if chiral salts used)Relative Configuration (requires NOE)N/A (User defined)
Intermolecular Data H-Bonding networks & Crystal PackingSolvent interactions onlyN/A
Sample Requirement Single Crystal (

mm)
Dissolved Sample (

mg)
High-Performance Computing
Turnaround 24–48 Hours (post-crystallization)1–2 Hours12–72 Hours
Critical Insight: The "Flexible Linker" Problem

In (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine, the bond connecting the imidazole C2 position to the methanamine nitrogen allows free rotation.

  • NMR Limitation: In solution, the oxane ring flips between chair conformers, and the linker rotates. The observed spectrum is an average of all states.

  • XRD Advantage: Crystallization locks the molecule into its lowest energy packing state, often mimicking the "bioactive conformation" found in protein binding pockets.

Experimental Protocol: Self-Validating Workflow

To achieve structural confirmation, you must move beyond the free base (which is likely an oil or low-melting solid) and generate a crystalline salt.

Phase 1: Crystallization Strategy (The Filter)

Target: Formation of the Hydrochloride or Oxalate salt. The free base amine is prone to oxidation and hygroscopicity.

  • Dissolution: Dissolve 50 mg of the pure oil in 2 mL of absolute Ethanol (EtOH).

  • Salt Formation: Add 1.05 equivalents of 1M HCl in Diethyl Ether dropwise. A white precipitate (amorphous) may form.

  • Crystal Growth (Vapor Diffusion):

    • Redissolve the precipitate in a minimum amount of Methanol (MeOH).

    • Place in a small inner vial.

    • Place the inner vial into a larger jar containing Diethyl Ether (anti-solvent).

    • Seal tightly. The slow diffusion of ether into methanol will drive crystallization over 48–72 hours.

    • Validation: Inspect under polarized light microscopy. Sharp extinction indicates crystallinity.

Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Cu K


 radiation preferred for organic light atoms).
  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
  • Cooling: Flash cool to 100 K immediately to reduce thermal vibration (atomic displacement parameters).

  • Collection Strategy:

    • Collect a complete sphere of data (redundancy > 4.0).

    • Resolution target:

      
       Å or better.
      
  • Refinement (SHELXL):

    • Solve structure using Intrinsic Phasing (SHELXT).

    • Refine against

      
      .[1]
      
    • Critical Step: Locate the amine protons (

      
       or 
      
      
      
      ) in the difference Fourier map rather than placing them geometrically. This confirms the salt formation and H-bonding network.

Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: Structural Confirmation Decision Matrix

DecisionMatrix Start Synthesize (1-ethyl-1H-imidazol-2-yl) (oxan-4-yl)methanamine CheckState Physical State Check Start->CheckState Solid Crystalline Solid? CheckState->Solid NMR Run 1H/13C NMR (Preliminary ID) Solid->NMR Yes (Powder) SaltScreen Salt Screen (HCl, Oxalic Acid) Target: Single Crystal Solid->SaltScreen No (Oil/Gum) NMR->SaltScreen Conformational Ambiguity XRD SC-XRD Data Collection (100 K, Cu Source) SaltScreen->XRD Crystal Found Refine Refinement & Validation (CheckCIF) XRD->Refine Final Definitive Structure (Bond Lengths/Angles) Refine->Final

Caption: Decision matrix prioritizing Salt Screening to overcome the liquid/oil state of the free base amine.

Diagram 2: Crystallographic Refinement Loop

RefinementLoop Data Raw Diffraction Images Solve Structure Solution (SHELXT) Data->Solve Model Build Model (Olex2/WinGX) Solve->Model Refine Least Squares Refinement Model->Refine Check R-Factor Check (R1 < 5%) Refine->Check Check->Model No (High R) Publish Generate CIF & Report Check->Publish Yes

Caption: The iterative cycle of solving and refining the crystal structure to ensure accuracy.

Data Interpretation: What to Look For

When analyzing the generated Crystallographic Information File (CIF), focus on these specific geometric parameters to validate the structure of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine.

Key Geometric Parameters (Expected Values)
ParameterAtom PairExpected Value (Å/°)Structural Significance
Bond Length Imidazole C2–N(amine)

Å
Confirms single bond character (no conjugation).
Bond Length Oxane C–O

Å
Typical ether linkage; deviation implies strain.
Bond Angle C–N–C (Linker)

Tetrahedral geometry at the methanamine carbon.
Torsion Imidazole–C–N–CVariableDefines the rotameric state relative to the ring.
Ring Pucker Oxane RingChair ConformationThe most stable conformation for tetrahydropyrans.
Interpretation of Interactions[2]
  • Hydrogen Bonding: Look for strong interactions between the protonated amine (

    
    ) and the counter-ion (Cl
    
    
    
    ) or the imidazole nitrogen (
    
    
    ). Distance
    
    
    Å indicates strong binding.
  • Packing: Imidazole rings often stack (

    
     interactions) with a centroid-to-centroid distance of ~3.5–3.8 Å.
    

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Müller, P. (2009).Crystal Structure Determination: A Critical View. Crystallography Reviews.
  • Spek, A. L. (2020). CheckCIF validation for small molecules. IUCr Journals. Link

Sources

Comparative

Technical Guide: IR Spectroscopic Characterization of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine

Executive Summary Product: (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine CAS: 1467781-31-2 (Analogous references) Application: Pharmaceutical Intermediate / Kinase Inhibitor Building Block This guide provides a defini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine CAS: 1467781-31-2 (Analogous references) Application: Pharmaceutical Intermediate / Kinase Inhibitor Building Block

This guide provides a definitive spectroscopic breakdown of (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine. Unlike standard datasheets, this document focuses on the structural deconvolution of the infrared spectrum. By isolating the vibrational modes of the constituent pharmacophores—the 1-ethylimidazole ring, the tetrahydropyran (oxane) moiety, and the primary amine linker—we establish a robust framework for structural verification and purity analysis.

This approach allows researchers to distinguish the target molecule from common synthetic precursors (such as the corresponding ketone or imine) and identify critical impurities without immediate reliance on NMR.[1]

Part 1: Structural Deconvolution & Characteristic Peaks[1]

To accurately interpret the IR spectrum, we must treat the molecule as a sum of its functional components. The spectrum is a superposition of three distinct vibrational domains.[1]

The Functional Domains
  • Domain A: 1-Ethylimidazole Core: Aromatic C-H stretching and ring breathing modes.[1]

  • Domain B: Oxan-4-yl (Tetrahydropyran): Strong ether (C-O-C) signatures and aliphatic cyclic C-H modes.

  • Domain C: Methanamine Linker: The critical primary amine (-NH₂) diagnostic region.[1]

Characteristic Absorption Table

The following table synthesizes data from standard spectroscopic libraries (NIST, Silverstein) for the specific functional groups present in this molecule.

Functional GroupVibration ModeFrequency Region (cm⁻¹)IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asymmetric)3350 – 3450MediumHigh: Confirms amine formation.
N-H Stretch (Symmetric)3280 – 3350MediumHigh: Doublet pattern confirms 1° amine.[1]
N-H Scissoring (Bend)1580 – 1650Medium-StrongOverlaps with imidazole C=N; check peak shape.[1]
Imidazole Ring C-H Stretch (Aromatic)3100 – 3150WeakDifferentiates ring from aliphatic backbone.[1]
C=N / C=C Ring Stretch1480 – 1550VariableCharacteristic "Fingerprint" for imidazole.[1]
Ring Breathing660 – 900MediumConfirms 1,2-substitution pattern.[1]
Tetrahydropyran C-O-C Asym.[1] Stretch1085 – 1150Very Strong Critical: Dominant band in fingerprint region.[1]
C-O-C Sym. Stretch800 – 850MediumSecondary confirmation of ether ring.[1]
Aliphatic Backbone C-H Stretch (sp³ -CH₂/CH₃)2850 – 2960StrongFrom ethyl group and oxane ring.[1]
Structural Visualization (Graphviz)

The following diagram illustrates the mapping between the chemical structure and the spectroscopic signals.

G cluster_0 Functional Domains cluster_1 Diagnostic IR Peaks (cm⁻¹) Molecule (1-ethyl-1H-imidazol-2-yl) (oxan-4-yl)methanamine Imidazole 1-Ethylimidazole Ring Molecule->Imidazole Oxane Oxan-4-yl (Ether) Molecule->Oxane Amine Methanamine Linker Molecule->Amine Peak_Imid 3100-3150 (Ar C-H) 1480-1550 (C=N) Imidazole->Peak_Imid Aromaticity Peak_Oxane 1085-1150 (C-O-C) Strong Intensity Oxane->Peak_Oxane Ether Linkage Peak_Amine 3300-3450 (NH2 Doublet) ~1600 (Scissoring) Amine->Peak_Amine H-Bonding

Figure 1: Deconvolution of the target molecule into spectroscopic functional domains.

Part 2: Comparative Analysis (Reaction Monitoring)

In a drug development context, IR is most valuable for monitoring the synthesis of this amine from its likely precursor, (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanone (the ketone intermediate).

Comparison: Target Amine vs. Ketone Precursor

The transformation from Ketone (C=O) to Amine (C-NH₂) results in a dramatic shift in the spectrum.

FeaturePrecursor (Ketone)Target Product (Amine)Interpretation
1650–1720 cm⁻¹ Strong Band (C=O) Absent / Weak (C=N overlap)Disappearance of C=O confirms reduction.
3300–3500 cm⁻¹ None (or weak overtone)Distinct Doublet (-NH₂) Appearance confirms amine formation.[1]
Fingerprint C-C(=O)-C skeletal modesC-N stretch (~1000-1250)Subtle shift in fingerprint region.
Synthesis Validation Logic
  • Start of Reaction: Spectrum dominated by strong C=O stretch at ~1680 cm⁻¹ (conjugated ketone).[1]

  • End of Reaction: C=O band vanishes.[1] New bands appear at ~3300-3400 cm⁻¹ (N-H stretch).

  • Common Pitfall: If a broad band appears at 3200-3600 cm⁻¹ without a sharp doublet, it indicates residual water or solvent (OH stretch), not necessarily the amine.[1]

Reaction Precursor Precursor: Ketone (C=O Present) Process Reductive Amination Precursor->Process Target Target: Amine (NH2 Present) Process->Target Validation Validation Check: 1. Loss of 1680 cm⁻¹ (C=O) 2. Gain of 3300-3450 cm⁻¹ (NH2) Target->Validation Verify

Figure 2: Logical workflow for validating synthesis using IR spectral shifts.

Part 3: Experimental Protocol (ATR-FTIR)

To ensure trustworthy data, follow this self-validating protocol. This method minimizes sampling error common with viscous amines.

Instrument Configuration
  • Technique: Attenuated Total Reflectance (ATR).[1]

  • Crystal Material: Diamond or ZnSe (Diamond preferred for chemical resistance).[1]

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication quality).

Step-by-Step Methodology
  • Background Collection: Clean the crystal with isopropanol. Collect an air background.[1] Validation: Ensure the background shows atmospheric CO₂ (2350 cm⁻¹) and H₂O, but is otherwise flat.[1]

  • Sample Application:

    • Liquid/Oil: Place 1 drop (~10 µL) directly on the crystal.

    • Solid: Place ~5 mg of powder; apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N).

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Baseline Correction" (if scattering is observed).

Troubleshooting Common Artifacts
  • Broad hump at 3400 cm⁻¹: Sample is wet (Hygroscopic amine absorbing atmospheric moisture).[1] Action: Dry sample under vacuum and re-run.

  • Peak clipping (Flat tops): Concentration too high or poor contact.[1] Action: Clean crystal and re-apply less sample (for oils) or adjust pressure (for solids).[1]

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 1-Ethylimidazole. National Institute of Standards and Technology (NIST) Standard Reference Database 69.[1][2][3] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Tetrahydropyran.[1][4] National Institute of Standards and Technology (NIST) Standard Reference Database 69.[1][2][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Authoritative text for general amine and ether assignments).

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Source for detailed functional group frequency tables).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine
Reactant of Route 2
(1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine
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